
Technical Guide: Structure Elucidation of 2-
Chloro-3-nitropyridin-4-ol[1]

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2-Chloro-3-nitropyridin-4-OL

CAS No.: 629655-23-8

Cat. No.: B1418837 Get Quote

Executive Summary & Structural Context
2-Chloro-3-nitropyridin-4-ol (CAS: 629655-23-8) is a critical heterocyclic scaffold utilized in

the synthesis of antiviral agents, kinase inhibitors, and agrochemicals.[1] Its structure features

a highly functionalized pyridine ring containing a halogen, a nitro group, and a hydroxyl moiety.

[2]

For the analytical scientist, this molecule presents a "perfect storm" of structural ambiguity:

Tautomeric Equilibrium: It exists in a dynamic equilibrium between the 4-hydroxypyridine

(enol) and 4-pyridone (keto) forms, heavily influenced by solvent polarity.[1][2]

Regioisomerism: Synthetic routes often yield mixtures of the 3-nitro and 5-nitro isomers,

which share identical molecular weights and similar polarities.[1]

This guide provides a definitive, self-validating workflow to elucidate and certify the structure of

2-Chloro-3-nitropyridin-4-ol, moving beyond basic identification to rigorous structural proof.

The Tautomeric Challenge: 4-ol vs. 4-one
Before interpreting any spectra, one must acknowledge that "2-Chloro-3-nitropyridin-4-ol" is
a formal IUPAC name that often misrepresents the dominant species in solution.[1]
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In polar aprotic solvents (DMSO, DMF) and the solid state, the equilibrium overwhelmingly

favors the 4-pyridone tautomer. This is driven by the loss of aromaticity in the pyridine ring

being compensated by the strong C=O bond and intermolecular hydrogen bonding.[2]

Visualization: Tautomeric Equilibrium
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Implications for Elucidation:

1H NMR: You will likely observe an N-H proton (broad, downfield) rather than an O-H proton.

[2]

13C NMR: The C4 carbon will appear at ~160–175 ppm (carbonyl-like), significantly

downfield from a typical aromatic C-O (~150 ppm).[2]

Synthetic Context & Impurity Profiling
Understanding the synthesis informs the impurity profile.[2] The most common route involves

the hydrolysis of 2,4-dichloro-3-nitropyridine.[1]

Reaction: 2,4-dichloro-3-nitropyridine + H₂O/Base → Target + Isomers.[1]

Critical Impurity:2-Chloro-5-nitropyridin-4-ol.[1]

Mechanism:[1][2][3] Nucleophilic attack at C4 is preferred, but electronic effects of the nitro

group can lead to regioisomeric byproducts if the precursor nitration was not selective.

Spectroscopic Elucidation Workflow
Mass Spectrometry (MS)
Objective: Confirm molecular formula and halogenation pattern.
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Feature Observation Mechanistic Interpretation

Molecular Ion [M-H]⁻ or [M+H]⁺
Confirm MW = 174.54 g/mol .

[1]

Isotope Pattern M : M+2 ratio ≈ 3:1

Definitive proof of

Monochlorination. Chlorine-35

(75%) vs Chlorine-37 (25%).[1]

[2]

Fragmentation Loss of NO₂ (-46 Da)

Characteristic of aromatic nitro

compounds; often precedes

halogen loss.[1][2]

Nuclear Magnetic Resonance (NMR)
Objective: Establish regiochemistry (3-nitro vs. 5-nitro).

Experimental Protocol:

Solvent: DMSO-d6 (Preferred over CDCl3 to ensure solubility and stabilize the pyridone

form).[1][2]

Concentration: 10-15 mg in 0.6 mL.[1][2]

Temperature: 298 K.[1][2]

1H NMR Interpretation (Predicted in DMSO-d6)
The molecule has two aromatic protons: H5 and H6.[1][2]
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Proton Shift (δ ppm) Multiplicity Coupling (J)
Assignment
Logic

H6 8.2 – 8.5 Doublet (d) J ≈ 5–7 Hz

Deshielded by

adjacent

Nitrogen and

Nitro group (if 5-

nitro isomer).[1]

H5 6.8 – 7.2 Doublet (d) J ≈ 5–7 Hz

Upfield due to

shielding by the

adjacent

Carbonyl/OH

group.[2]

N-H 12.0 – 13.5 Broad Singlet -

Exchangeable.[1]

[2] Confirms

pyridone form.[2]

The "Smoking Gun" for Regioisomerism:

Target (3-nitro): H5 and H6 are vicinal (neighbors).[1][2] Coupling constant ³J_H5,H6 ≈ 5–7

Hz.[2]

Isomer (5-nitro): H3 and H6 are para (separated).[1][2] Coupling constant J ≈ 0 Hz (Singlets).

[2]

Note: If you see two singlets in the aromatic region, you have the wrong isomer (2-chloro-

5-nitropyridin-4-ol) or the 2-chloro-4-hydroxy-5-nitropyridine variant.[1]

13C NMR & 2D Correlations
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.[2]

Target (3-NO2): The proton H6 will show a ³J correlation to the carbon bearing the chlorine

(C2) and the carbonyl carbon (C4).

Isomer (5-NO2): The proton H6 is adjacent to the nitro group and will show different long-

range couplings.[1]
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Infrared Spectroscopy (IR)
Carbonyl Stretch: Strong band at 1640–1680 cm⁻¹ (confirms Pyridone C=O).[2]

Nitro Group: Symmetric/Asymmetric stretches at 1350/1530 cm⁻¹.[2]

Decision Logic & Workflow Diagram
This workflow ensures no step is skipped in the validation process.
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Confirmed Structure:
2-Chloro-3-nitropyridin-4-ol
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Analytical Method: HPLC Purity Protocol
To separate the target from potential regioisomers, a standard reverse-phase method is

insufficient due to the ionizable nature of the hydroxypyridine.

Self-Validating Protocol:

Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization, keeping the molecule

neutral/protonated).[2]

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 300 nm (nitro-conjugated system).[1][2]

Validation: Inject a co-mixture of the reaction crude. The 3-nitro and 5-nitro isomers typically

differ in retention time by >1.0 min due to differences in dipole moments affecting interaction

with the stationary phase.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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